molecular formula C9H7BrO B167726 2-Bromo-1-indanone CAS No. 1775-27-5

2-Bromo-1-indanone

Cat. No.: B167726
CAS No.: 1775-27-5
M. Wt: 211.05 g/mol
InChI Key: UXVCSPSWUNMPMT-UHFFFAOYSA-N
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Description

2-Bromo-1-indanone is a halogenated indanone with the molecular formula C₉H₇BrO and a molecular weight of 211.055. This compound is characterized by the presence of a bromine atom attached to the indanone structure, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentanone ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-indanone can be synthesized via the bromination of 1-indanone. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often include maintaining a controlled temperature to ensure the selective bromination at the desired position on the indanone ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-indanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Condensation Reactions: Benzaldehyde and a base such as sodium hydroxide are typically used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Various substituted indanones depending on the nucleophile used.

    Condensation Reactions: Trans-2-benzal-1-indanone epoxide.

    Reduction Reactions: 2-Bromo-1-indanol.

Comparison with Similar Compounds

    1-Indanone: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Chloro-1-indanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    2-Iodo-1-indanone: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.

Uniqueness of 2-Bromo-1-indanone: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity patterns that are different from its chloro and iodo analogs. This makes it particularly useful in certain synthetic applications where selective bromination is desired .

Properties

IUPAC Name

2-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVCSPSWUNMPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938935
Record name 2-Bromo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1775-27-5
Record name 2-Bromo-1-indanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-indanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic applications of 2-Bromo-1-indanone?

A: this compound serves as a versatile starting material for synthesizing various indanone derivatives and fused heterocyclic compounds. For instance, it reacts with arylthioacetamides to produce new indeno- and naphtho-fused thiophenes []. Additionally, researchers have explored its reactivity with secondary amines, leading to the formation of 2- and 3-amino-1-indanones, which are valuable intermediates in organic synthesis [].

Q2: Are there specific challenges associated with the synthesis or use of this compound?

A: One potential challenge is the regioselective functionalization of the molecule. As seen in the reaction with secondary amines, mixtures of 2- and 3-amino-1-indanones can be obtained []. This necessitates the development of synthetic strategies that favor the desired regioisomer, such as controlling reaction conditions or utilizing protecting groups.

Q3: Are there any reported structure-activity relationships (SAR) involving this compound derivatives?

A: While the provided research focuses on synthetic applications, some insights into SAR can be gleaned. For instance, the presence and nature of substituents on the arylthioacetamide influence the yield of indeno- and naphtho-fused thiophenes []. This suggests that modifying the electronic and steric properties of reactants can impact reaction outcomes, highlighting the potential for further SAR studies.

Q4: What analytical techniques are commonly used to characterize this compound and its derivatives?

A: NMR spectroscopy, particularly 1H NMR, plays a crucial role in confirming the structure of newly synthesized compounds []. Other spectroscopic techniques, such as infrared (IR) spectroscopy and mass spectrometry (MS), can provide complementary information about functional groups and molecular weight, respectively. Chromatographic methods, like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are valuable for monitoring reaction progress and purifying desired products.

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